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Molybdenum telluride - 12058-20-7

Molybdenum telluride

Catalog Number: EVT-275037
CAS Number: 12058-20-7
Molecular Formula: MoTe3
Molecular Weight: 351.1 g/mol
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Product Introduction

Description

Molybdenum telluride (MoTe2) is a two-dimensional (2D) transition metal dichalcogenide (TMD) garnering significant interest in various scientific fields. It exists in different polymorphs, with the 2H and 1T' phases being the most prominent. The 2H phase exhibits semiconducting properties, while the 1T' phase displays metallic behavior. [, , , , ] This unique characteristic makes MoTe2 a promising material for various electronic and optoelectronic applications. [, , , ] MoTe2 also possesses a narrow bandgap close to silicon, further contributing to its appeal for next-generation electronics. []

Zinc Telluride (ZnTe)

Relevance: ZnTe has been investigated as a back surface field (BSF) layer in MoTe2 solar cells [, ]. Studies have shown that inserting a ZnTe BSF layer between the MoTe2 absorber layer and the back contact metal can significantly improve the cell conversion efficiency and thermal stability of MoTe2 solar cells [, ]. This enhancement is attributed to the ZnTe layer's ability to reduce carrier recombination at the back surface of the solar cell.

Indium Telluride (In2Te3)

Relevance: Similar to ZnTe, In2Te3 has also been explored as a BSF material in MoTe2 solar cells []. The addition of an In2Te3 BSF layer has demonstrated significant improvements in both cell conversion efficiency and thermal stability compared to MoTe2 cells without a BSF layer [].

Cadmium Zinc Telluride (CZT)

Relevance: CZT has been investigated as a BSF material in MoTe2 solar cells, aiming to improve efficiency and thermal stability []. Studies have shown that incorporating a CZT BSF layer can lead to a significant boost in power conversion efficiency for MoTe2 solar cells [].

Arsenic Telluride (As2Te3)

Relevance: As2Te3 has been proposed as a potential BSF material for MoTe2 solar cells to enhance cell conversion efficiency and thermal stability []. Research suggests that the inclusion of an As2Te3 BSF layer can significantly improve the performance of MoTe2 solar cells compared to those without a BSF layer [].

Copper Telluride (Cu2Te)

Relevance: Cu2Te has been studied as a BSF layer in MoTe2 solar cells [, ]. Numerical simulations suggest that incorporating a Cu2Te BSF layer between the absorber layer and the back contact can enhance the cell's performance parameters, including conversion efficiency, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) [, ]. This improvement is attributed to the Cu2Te layer's ability to create a better band alignment and reduce carrier recombination at the back surface.

Black Phosphorus (BP)

Relevance: BP has been used in conjunction with MoTe2 to create van der Waals heterostructures for photodetectors [, , ]. The combination of BP and MoTe2 allows for broadband photodetection ranging from visible to near-infrared wavelengths [, , ]. These heterojunction devices exhibit desirable properties like high responsivity, fast photoresponse, and gate-tunable photoresponse, showcasing the potential of combining these two materials for advanced optoelectronic applications.

Tungsten Telluride (WTe2)

Relevance: WTe2 has been combined with MoTe2 to form heterostructures for photodetection applications []. Theoretical studies indicate that WTe2/MoTe2 heterostructures could exhibit high polarization sensitivity and generate a significant photocurrent without the need for an external voltage bias []. This finding suggests the potential of using WTe2/MoTe2 heterostructures for developing high-performance, low-power photodetectors.

Tungsten Selenide (WSe2)

Relevance: WSe2 has been integrated with MoTe2 to fabricate reconfigurable artificial synapses for neuromorphic computing []. In a WSe2/h-BN/MoTe2 structure, WSe2 and MoTe2 function as the channel and floating gates, respectively, with h-BN serving as the tunneling barrier layer []. This device mimics bilingual synaptic behavior by switching between excitatory and inhibitory synaptic plasticity [], demonstrating the potential of combining these materials for advanced neuromorphic applications.

Rhenium Selenide (ReSe2)

Relevance: ReSe2 has been combined with MoTe2 to create van der Waals heterostructures for broadband photodetection, extending the detection range from the visible to the short-wave infrared region []. The type II band alignment in ReSe2/MoTe2 heterojunctions allows for efficient separation of photogenerated electron-hole pairs, resulting in high responsivity and detectivity []. This research highlights the potential of combining ReSe2 and MoTe2 for developing high-performance broadband photodetectors.

Molybdenum Selenide (MoSe2)

Relevance: MoSe2 has been investigated in conjunction with MoTe2 to create p-MoTe2/n-MoSe2 based bifacial solar cells []. These devices leverage the complementary properties of both materials to achieve improved light absorption and charge carrier transport. Theoretical studies suggest that optimizing the device parameters, such as layer thicknesses and doping concentrations, can lead to high power conversion efficiencies, demonstrating the potential of MoSe2/MoTe2 heterostructures for efficient solar energy harvesting.

Synthesis Analysis

Methods of Synthesis

Molybdenum telluride can be synthesized through several methods:

  1. High-Temperature Solid-State Reaction: This involves heating molybdenum and tellurium in a vacuum at temperatures around 1100 °C.
  2. Chemical Vapor Deposition: In this method, molybdenum and tellurium are volatilized in bromine gas before being deposited onto a substrate. The choice of gas influences the type of semiconductor formed—bromine leads to n-type while tellurium results in p-type semiconductors.
  3. Electrodeposition: A common approach where molybdic acid (H2_2MoO4_4) and tellurium dioxide (TeO2_2) are used in an electrochemical cell to deposit molybdenum telluride on substrates like stainless steel or indium tin oxide .
  4. Hydrothermal Synthesis: This method involves using high-pressure steam to facilitate the reaction between molybdenum precursors and tellurium sources, often resulting in nanostructured materials .

Technical Details

The electrodeposition process utilizes a three-electrode system where the working electrode is typically indium tin oxide coated glass. The electrolyte solution consists of molybdic acid and tellurium dioxide mixed with sulfuric acid and water. Cyclic voltammetry is employed to monitor the deposition process, allowing for control over current and voltage profiles during synthesis .

Molecular Structure Analysis

Molybdenum telluride exhibits a layered crystal structure that can be categorized into two primary forms:

  1. Hexagonal Form (α-MoTe2_2): This form is semiconducting and characterized by alternating layers of molybdenum and tellurium atoms.
  2. Monoclinic Form (β-MoTe2_2): This form exhibits metallic properties and is often synthesized at lower temperatures or through different precursor materials.

Structural Data

  • Layer Thickness: Each layer is approximately 0.9 nm thick, with additional layers adding about 0.7 nm each.
  • Crystallographic Properties: The interplanar spacing and other crystallographic parameters are critical for determining the electronic properties of the material .
Chemical Reactions Analysis

Molybdenum telluride can undergo various chemical reactions depending on its environment:

  1. Oxidation-Reduction Reactions: The cyclic voltammetry studies indicate that during electrodeposition, molybdenum ions are reduced to form solid molybdenum telluride on the substrate.
  2. Dissolution Reactions: Excess tellurium can be removed from the deposited layers using sulfuric acid, which affects the stoichiometry of the final product.
  3. Thermal Reactions: Heating molybdenum films in a tellurium vapor leads to phase transitions that alter their electronic properties .
Mechanism of Action

The mechanism by which molybdenum telluride functions as a semiconductor involves its band structure, which allows for electron mobility under certain conditions:

  • Charge Carrier Generation: When exposed to light or electrical stimuli, charge carriers are generated within the material due to its band gap characteristics.
  • Conductivity Variations: The type of semiconductor (n-type or p-type) influences how effectively it can conduct electricity, which is essential for applications in sensors and electronic devices .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Molybdenum telluride typically appears as dark-colored solids.
  • Layered Structure: Its ability to form thin layers makes it suitable for applications requiring flexible materials.

Chemical Properties

  • Stability: Molybdenum telluride is relatively stable under ambient conditions but may react with strong acids or bases.
  • Electrical Conductivity: Exhibits varying conductivity based on its structural form (semiconducting vs metallic).

Relevant Data

Research has shown that the optical absorption spectrum of molybdenum telluride can be utilized to determine its band gap energy, which is crucial for its application in photodetectors .

Applications

Molybdenum telluride has several notable applications in scientific fields:

  1. Electronics: Used as a semiconductor material in transistors and photodetectors due to its tunable electronic properties.
  2. Sensors: Its sensitivity to environmental changes makes it ideal for biosensing applications, particularly in detecting hydrogen peroxide.
  3. Energy Storage: Molybdenum telluride-based composites have been explored for use in supercapacitors due to their high surface area and conductivity.
  4. Optoelectronics: The compound's ability to fluoresce enables its use in various optoelectronic devices, including light-emitting diodes and laser technologies .
Synthesis and Fabrication Methodologies of MoTe₂-Based Materials

Hydrothermal Synthesis of MoTe₂ Nanostructures and Composites

Hydrothermal methods enable the low-temperature, solution-based fabrication of MoTe₂ nanostructures with controlled morphologies and phases. A facile one-step hydrothermal process developed at 180°C for 20 hours utilizes TeO₂ and Mo(CO)₆ precursors with ascorbic acid as a reducing agent in ethanolamine solvent. This approach yields uniform 1T′-MoTe₂ nanotubes (diameter ≈200 nm) composed of few-layered nanosheets, formed via Te nanorod templates that undergo tellurium reduction and subsequent molybdenum tellurization. The 1T′ phase formation is facilitated by the relatively low reaction temperature and reducing environment, which stabilizes the metastable semi-metallic phase [1] [7].

The morphological control in hydrothermal synthesis is highly sensitive to precursor chemistry. When hydrazine hydrate replaces ascorbic acid and elemental tellurium substitutes TeO₂, the process yields MoTe₂ nanoparticles rather than nanotubes. This stark morphological difference underscores the critical role of precursor reactivity and reduction kinetics in directing nanostructure assembly. The resulting 1T′-MoTe₂ nanotubes exhibit exceptional electrocatalytic hydrogen evolution reaction (HER) performance in acidic media (0.5 M H₂SO₄), achieving a low Tafel slope of 54 mV/dec⁻¹ and requiring only -374 mV overpotential to reach -100 mA·cm⁻². This performance surpasses MoTe₂ nanoparticles and originates from the combination of abundant edge sites in the nanotubular architecture and the high conductivity of the 1T′ phase [1].

Table 1: Hydrothermal Synthesis Parameters and Properties of MoTe₂ Nanostructures

Precursor SystemReducing AgentTemperature/TimeMorphologyPhaseKey Properties
TeO₂ + Mo(CO)₆Ascorbic acid180°C / 20 hNanotubes (200 nm diam.)1T′Tafel slope: 54 mV/dec⁻¹
Te + Mo(CO)₆Hydrazine hydrate200°C / 20 hNanoparticles1T′Higher HER overpotential
MoCl₅ + Na₂TeO₃ + Graphene oxideEthylenediamine200°C / 24 hMoTe₂ NPs on RGO1T′/2H mixedPhotocurrent: 21.8× higher than RGO

Beyond pure MoTe₂, hydrothermal methods effectively synthesize MoTe₂/reduced graphene oxide (RGO) composites. A one-step co-deposition process using MoCl₅ and Na₂TeO₃ precursors in the presence of graphene oxide yields MoTe₂ nanoparticles (≈20-50 nm) uniformly dispersed on RGO sheets. The composite forms a Schottky barrier junction at the MoTe₂/RGO interface, significantly enhancing charge separation and photoelectrochemical performance. This heterostructure exhibits a photocurrent intensity 21.8 times greater than bare RGO and 10.5 times higher than isolated MoTe₂ nanoparticles, demonstrating the efficacy of hydrothermal routes for fabricating high-performance functional composites for sensing applications [3].

Chemical Vapor Deposition (CVD) for Phase-Controlled MoTe₂ Thin Films

Chemical vapor deposition enables precise phase engineering of MoTe₂ thin films, leveraging temperature, precursor chemistry, and substrate selection to control polymorphism. MoTe₂ exhibits three primary crystalline phases: semiconducting hexagonal (2H), metastable semimetallic monoclinic (1T′), and orthorhombic (Td). The thermodynamic stability window for each phase is narrow and highly sensitive to growth parameters. Crucially, the phase is dictated by the initial molybdenum source: Molybdenum films tellurized at 650°C yield 2H-MoTe₂, while MoO₃ films tellurized under identical conditions produce 1T′-MoTe₂. This divergence originates from differing oxidation state-mediated reaction pathways during chalcogenization [5] [4].

Temperature modulation during CVD growth critically influences phase purity and crystal quality. Growth temperatures between 650-700°C optimize 2H-MoTe₂ formation on c-cut sapphire, yielding large-area (cm²-scale), continuous few-layer films (3-6 layers). Below 600°C, incomplete tellurization occurs, while temperatures exceeding 750°C promote excessive tellurium evaporation and phase decomposition. For 1T′-MoTe₂, rapid quenching (>50°C/min) from growth temperatures above 800°C to room temperature is essential to kinetically trap the metastable semimetallic phase, which would otherwise transform to the 2H polymorph upon slow cooling [8] [4].

Table 2: CVD Growth Conditions and Resulting MoTe₂ Phases

Molybdenum SourceTellurium SourceSubstrateTemperatureCooling RateDominant PhaseElectronic Property
Mo filmTe vaporSiO₂/Si650°CSlow2HSemiconductor (Eg ≈0.9-1.1 eV)
MoO₃ filmTe vaporSiO₂/Si650°CRapid quench1T′Semimetal
MoCl₅ + H₂Elemental TeSapphire700°CControlled2HFew-layer semiconductor
Mo(CO)₆Diethyl tellurideGraphene600°CRapid quench1T′Metallic contacts

Post-synthesis phase patterning significantly expands the functionality of CVD-grown films. Mild hydrogen plasma exposure (50-100 W, 5-10 min) combined with photolithographic masks enables spatially selective 2H-to-1T′ phase transitions without damaging the material. This technique creates patterned heterophase structures where semiconducting (2H) and semimetallic (1T′) regions coexist on the same flake. Devices fabricated with 1T′ phase transitions confined to electrode contact regions exhibit dramatically reduced contact resistance (approaching the quantum limit) and enhanced photodetection speeds (40 μs rise/35 μs fall times). Full-region conversion to 1T′ optimizes photoresponsivity (22.3 mA/W) in MoTe₂/MoS₂ heterojunctions due to improved interlayer charge transfer efficiency [4].

Electrochemical Deposition Strategies for MoTe₂ Integration in Functional Devices

Electrochemical deposition offers a versatile, low-temperature route for directly integrating MoTe₂ coatings onto conductive substrates, enabling scalable device fabrication. Electroplating from aqueous solutions containing molybdic acid (H₂MoO₄) and tellurium dioxide (TeO₂) produces uniform MoTe₂ films on stainless steel or indium tin oxide (ITO) electrodes. The process involves co-reduction of Mo(VI) and Te(IV) species under controlled cathodic potentials (-0.7 to -1.0 V vs. Ag/AgCl), with the resultant film stoichiometry critically dependent on electrolyte pH (optimum pH 2-3), deposition potential, and Mo:Te precursor ratio. Films deposited near -0.85 V exhibit near-stoichiometric MoTe₂ composition with predominant 1T′ phase formation [5] [6].

Electrochemical activation profoundly enhances the HER activity of 1T′-MoTe₂ electrodes. Holding as-deposited cathodes at moderate cathodic bias (-0.3 to -0.5 V vs. RHE) for 10-20 minutes induces a reversible surface transformation, reducing the HER overpotential from 320 mV to 178 mV at 10 mA·cm⁻². This activation stems from hydrogen adsorption onto Te sites, which subtly modifies surface electronic structure and creates optimal hydrogen binding energy (ΔG_H* ≈ 0 eV). In-situ Raman spectroscopy reveals that this process preserves the bulk 1T′ crystal structure while generating a catalytically active surface configuration. The activated electrodes maintain stable HER performance for >50 hours, demonstrating the robustness of electrochemically synthesized films under operational conditions [2].

Beyond HER catalysis, electrodeposited MoTe₂ serves as an efficient photoelectrochemical sensing platform. When electrodeposited onto FTO electrodes functionalized with profenofos-specific aptamers, MoTe₂ films exhibit excellent visible-light photoresponse. The photocurrent response linearly correlates with pesticide concentration across an extraordinary six orders of magnitude (10⁻⁹ to 10⁻² g·L⁻¹), with a detection limit of 3.3×10⁻¹⁰ g·L⁻¹. This performance originates from MoTe₂'s narrow bandgap (≈1.0 eV), which facilitates visible-light excitation, and its favorable band alignment with FTO, enabling efficient charge separation upon aptamer-target binding [3].

Hybrid Approaches for MoTe₂ Heterostructure Engineering

Hybrid fabrication strategies combine multiple synthesis techniques to engineer MoTe₂ heterostructures with tailored interfaces and enhanced functionalities. Plasma-assisted phase engineering integrates top-down lithography with bottom-up synthesis for spatially defined heterophase junctions. Lithographically patterned photoresist masks protect selected regions of mechanically exfoliated 2H-MoTe₂ flakes on SiO₂/Si substrates, while exposed areas undergo phase transition to 1T′-MoTe₂ upon mild H₂ plasma treatment (50 W, 10 sccm H₂, 1-5 min). This creates sharp 2H/1T′ lateral heterophase boundaries with minimal interfacial defects (<5 nm transition width). Devices engineered with 1T′ phases exclusively at electrode contact regions demonstrate 50-fold reduction in contact resistance compared to pristine 2H devices, enabling near-ballistic carrier transport [4].

Template-directed hierarchical assembly combines hydrothermal growth with pre-structured templates. Mesoporous silica (SBA-15) templates immersed in MoTe₂ precursor solutions (Mo(CO)₆ + TeO₂ + ascorbic acid) confine nucleation within cylindrical pores during hydrothermal reaction (180°C, 20 h). Subsequent template etching yields freestanding MoTe₂ nanowires with diameters precisely replicated from the template (≈10 nm). These nanowires exhibit enhanced HER performance due to their high aspect ratio (>1000) and maximized edge site density. Similarly, graphene oxide sheets serve as substrates for MoTe₂ nanoparticle growth during hydrothermal synthesis, where oxygen functional groups nucleate MoTe₂ crystallization, creating intimate MoTe₂/RGO interfaces essential for efficient Schottky junction formation [1] [3].

CVD-hydrothermal sequential synthesis constructs complex multi-material heterostructures. Direct CVD growth of monolayer MoS₂ onto SiO₂/Si substrates precedes hydrothermal deposition of vertically aligned 1T′-MoTe₂ nanotubes. The MoTe₂/MoS₂ van der Waals heterojunction exhibits type-II band alignment, facilitating electron transfer to MoS₂ and hole transfer to MoTe₂ under illumination. Heterojunctions with full-region 1T′ phase conversion show photoresponsivity of 22.3 mA/W, significantly exceeding isolated components. This enhancement stems from synergistic effects: MoS₂ provides high carrier mobility, while 1T′-MoTe₂ offers broad-spectrum absorption and efficient carrier separation at the heterointerface [4] [7].

Properties

CAS Number

12058-20-7

Product Name

Molybdenum telluride

IUPAC Name

bis(tellanylidene)molybdenum

Molecular Formula

MoTe3

Molecular Weight

351.1 g/mol

InChI

InChI=1S/Mo.2Te

InChI Key

KHVVJHJUPCLACW-UHFFFAOYSA-N

SMILES

[Mo](=[Te])=[Te]

Solubility

Soluble in DMSO

Synonyms

Molybdenum telluride

Canonical SMILES

[Mo](=[Te])=[Te]

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